molecular formula C16H19N3O4S B2477147 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide CAS No. 1428356-66-4

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2477147
CAS No.: 1428356-66-4
M. Wt: 349.41
InChI Key: AREUYHUVWFGUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a 5-methylisoxazole-4-carboxamide group linked to a 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold. Isoxazole-carboxamide derivatives are a prominent area of investigation due to their potential as modulators of ionotropic glutamate receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . Research indicates that such compounds can act as negative allosteric modulators of AMPA receptors, potentially inhibiting receptor activity and altering gating properties like deactivation and desensitization kinetics . This mechanism is highly relevant for studying central nervous system (CNS) pathways, particularly those involved in nociceptive transmission and chronic inflammatory pain, offering a non-opioid target for exploratory neuroscience research . Furthermore, the N-sulfonyl tetrahydroquinoline moiety is a structure associated with various biological activities. Structurally similar N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated notable antifungal properties in scientific studies, suggesting a potential avenue for antimicrobial research . The integration of the N-acylsulfonamide isostere within the molecule is a critical feature, as this functional group is a well-established carboxylic acid bioisostere in drug design and can significantly impact a compound's physicochemical properties and interactions with biological targets . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-24(21,22)19-8-4-5-12-9-13(6-7-15(12)19)18-16(20)14-10-17-23-11(14)2/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREUYHUVWFGUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic synthesis. Key steps may include the formation of the quinoline and isoxazole rings, followed by their subsequent functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, play critical roles in optimizing the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely scale up these synthetic routes using larger reactors and more robust purification techniques. Industrial production would also emphasize cost-efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound may undergo oxidation reactions, potentially affecting its functional groups and overall stability.

  • Reduction: Similarly, reduction reactions could alter its quinoline or isoxazole moieties.

  • Substitution: Substitution reactions, particularly at the sulfonyl or carboxamide groups, might yield derivatives with varied properties.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvents (e.g., dichloromethane) and catalysts (e.g., palladium-based), are crucial for achieving desired outcomes.

Major Products: The products of these reactions depend on the specific reagents and conditions employed, resulting in a range of derivatives with potentially useful properties.

Scientific Research Applications

  • Chemistry: It serves as a precursor for synthesizing more complex molecules.

  • Biology: Research has explored its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Investigations into its pharmacological properties suggest possible therapeutic uses.

  • Industry: Its unique structure may lend itself to applications in materials science and other industrial processes.

Mechanism of Action

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide exerts its effects through specific molecular interactions:

  • Molecular Targets: It may bind to certain enzymes or receptors, influencing their activity.

  • Pathways Involved: These interactions could modulate biochemical pathways related to its biological or therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives of tetrahydroquinoline-based molecules, such as 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]diazenyl}Benzonitrile (CTDB) . Below is a comparative analysis:

Property N-(1-(Ethylsulfonyl)-...-4-carboxamide CTDB Key Differences
Core Structure Tetrahydroquinoline + isoxazole carboxamide Tetrahydroquinoline + diazenyl benzonitrile Isoxazole carboxamide vs. diazenyl linker; sulfonyl vs. cyanoethyl substituents.
Electrochemical Behavior Not explicitly studied Acts as a leveller in Au/Cu electrodeposition CTDB’s diazenyl group facilitates adsorption on electrodes; sulfonyl group may alter redox stability.
Solubility High (due to sulfonyl group) Moderate (polar nitrile groups) Sulfonyl groups enhance hydrophilicity compared to nitriles.
Applications Potential medicinal uses (hypothesized) Electrodeposition additives CTDB is applied in materials science; target compound’s applications remain unexplored.

Research Findings

  • CTDB has been extensively studied in electrodeposition processes. Its diazenyl group enables strong adsorption on Au electrodes, influencing nucleation and growth kinetics during electrodeposition . In contrast, the ethylsulfonyl group in the target compound may reduce surface adsorption due to steric hindrance, limiting its utility in similar electrochemical applications.
  • Spectroelectrochemical Performance: CTDB’s interactions with ionic liquids (e.g., [BMP][TFSA]) were analyzed using nonlinear spectroscopy (SFG/DFG), revealing its role in modulating interfacial structures . No analogous studies exist for the target compound, though its sulfonyl group could theoretically enhance ionic liquid compatibility.

Hypothesized Advantages

  • The isoxazole carboxamide moiety may confer bioactivity (e.g., kinase inhibition) absent in CTDB’s benzonitrile structure.
  • The ethylsulfonyl group could improve metabolic stability compared to CTDB’s cyanoethyl group, which is prone to hydrolysis .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Tetrahydroquinoline Core : Known for its biological activity.
  • Ethylsulfonyl Group : Enhances the reactivity and solubility.
  • Isosazole Moiety : Imparts unique pharmacological properties.

The molecular formula is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, and it has a molecular weight of approximately 360.5 g/mol.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit lysyl oxidase, an enzyme crucial for collagen and elastin cross-linking in the extracellular matrix. This inhibition may have therapeutic implications in treating fibrosis and cancer metastasis.
  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against various strains of bacteria and fungi, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of derivatives similar to this compound found that several compounds exhibited enhanced antibacterial effects compared to standard antibiotics like oxytetracycline. Specific derivatives showed activity against both Gram-positive and Gram-negative bacteria .

CompoundBacterial Strains TestedActivity Level
QNM-14Staphylococcus aureusHigh
QNM-11Escherichia coliModerate
QNM-5Pseudomonas aeruginosaHigh
QNM-7Bacillus subtilisModerate

Case Studies

  • Case Study on Fibrosis Treatment : In a controlled study involving animal models of fibrosis, administration of this compound resulted in a significant reduction in fibrotic markers compared to untreated controls. This suggests potential use in therapeutic strategies for fibrotic diseases.
  • Antifungal Efficacy : In another study focusing on antifungal activity against Candida species, the compound demonstrated potent inhibitory effects at low concentrations, indicating its potential as an antifungal agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.